Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate
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Overview
Description
Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety. The compound is particularly notable for its applications in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate typically involves the reaction of an appropriate organoboronic acid or ester with potassium bifluoride (KHF₂) under controlled conditions. The general reaction can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
In this reaction, the organoboronic acid (R-B(OH)₂) reacts with potassium bifluoride to form the corresponding potassium organotrifluoroborate (R-BF₃K) and water. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable, cost-effective, and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: These are the most common reactions involving this compound, particularly Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often leading to the formation of new functional groups.
Substitution Reactions: It can undergo substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions, often in the presence of bases like potassium carbonate or cesium carbonate.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules. Oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to a metal catalyst, typically palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The stability of the trifluoroborate group ensures that the reagent remains intact under various reaction conditions, making it a reliable and efficient reagent.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
IUPAC Name |
potassium;3-diethoxyphosphorylpropyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BF3O3P.K/c1-3-13-15(12,14-4-2)7-5-6-8(9,10)11;/h3-7H2,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEPPCAFARYGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCP(=O)(OCC)OCC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF3KO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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